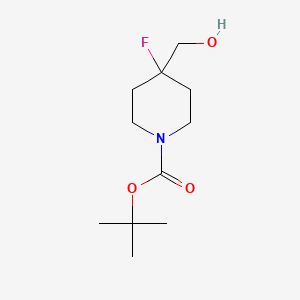

2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid

カタログ番号 B1344107

CAS番号:

954233-00-2

分子量: 180.2 g/mol

InChIキー: GFVUJVMQWKNZDD-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

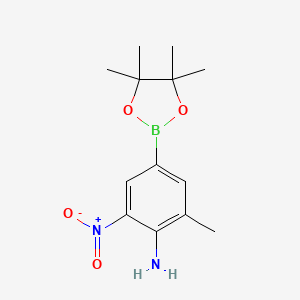

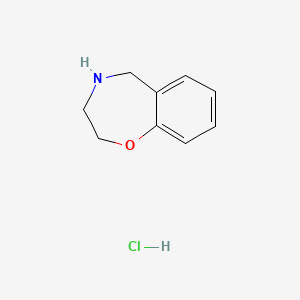

“2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 . It is a solid substance at room temperature .

Synthesis Analysis

There are numerous methods for the synthesis of pyrimidines . One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction . A base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)–H and vinylic C (sp2)–H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2/c1-5(2)8-10-4-7(9(12)13)6(3)11-8/h4-5H,1-3H3, (H,12,13) .Chemical Reactions Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical And Chemical Properties Analysis

This compound is a solid at room temperature .科学的研究の応用

Anti-inflammatory Activities

- Scientific Field : Pharmacology .

- Summary of Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory activities. Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Methods of Application : Numerous methods for the synthesis of pyrimidines are described . One method involves the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .

- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Antifungal Activities

- Scientific Field : Agriculture and Plant Pathology .

- Summary of Application : Pyrimidine derivatives have significant properties as fungicides in agriculture .

- Methods of Application : A solution of 6-hydroxy-2-isopropyl-4-methylpyrimidine and 2-chloro-5-(chloromethyl)pyridine in DCM was used in the synthesis .

- Results or Outcomes : The synthesized compounds possessed fungicidal activities and some of them are more potent than the control fungicides .

Antioxidant Activities

- Scientific Field : Pharmacology .

- Summary of Application : Pyrimidines have been found to exhibit antioxidant effects. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

- Methods of Application : The synthesis of pyrimidines involves a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis .

- Results or Outcomes : A large number of pyrimidines have been found to exhibit potent antioxidant effects .

Molecular Docking Studies

- Scientific Field : Computational Chemistry .

- Summary of Application : Pyrimidine derivatives are used in molecular docking studies to investigate their interactions with biological targets .

- Methods of Application : The synthesized compound, 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester has been confirmed by single crystal X-ray diffraction studies .

- Results or Outcomes : The title compound was redesigned with different halogens replacing fluorine of fluoro-phenyl ring and docked with human estrogen receptor (2IOK) to predict the best drug .

Neuroprotective Activities

- Scientific Field : Neurology .

- Summary of Application : Pyridine-2-carboxylic acid, a compound related to pyrimidines, has been reported to possess a wide range of neuroprotective effects .

- Methods of Application : The catalytic efficiency of pyridine-2-carboxylic acid in the synthesis of pyrazolo[3,4-b]quinolinones has been studied .

- Results or Outcomes : The compound has shown potential in neuroprotection, which could be beneficial in conditions such as neurodegenerative diseases .

Antiproliferative Activities

- Scientific Field : Oncology .

- Summary of Application : Pyridine-2-carboxylic acid has been reported to possess antiproliferative effects .

- Methods of Application : The compound is an endogenous metabolite of L-tryptophan and its antiproliferative effects have been studied in the context of cancer research .

- Results or Outcomes : The compound has shown potential in inhibiting the proliferation of cancer cells, which could be beneficial in cancer treatment .

Safety And Hazards

特性

IUPAC Name |

4-methyl-2-propan-2-ylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-5(2)8-10-4-7(9(12)13)6(3)11-8/h4-5H,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVUJVMQWKNZDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624524 |

Source

|

| Record name | 4-Methyl-2-(propan-2-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid | |

CAS RN |

954233-00-2 |

Source

|

| Record name | 4-Methyl-2-(propan-2-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B1344036.png)

![3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1344050.png)